BenchChemオンラインストアへようこそ!

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Lipophilicity Regioisomerism ADME Optimization

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride (CAS 1423023-87-3) is a chiral heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and an ethan-1-amine side chain at the 3-position, isolated as the hydrochloride salt. With a molecular formula of C₅H₈ClF₂N₃O and a molecular weight of 199.59 g/mol, this compound is supplied at a standard purity of 95% and is classified as a research chemical for further synthetic elaboration.

Molecular Formula C5H8ClF2N3O
Molecular Weight 199.59 g/mol
CAS No. 1423023-87-3
Cat. No. B1470878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
CAS1423023-87-3
Molecular FormulaC5H8ClF2N3O
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC(C1=NOC(=N1)C(F)F)N.Cl
InChIInChI=1S/C5H7F2N3O.ClH/c1-2(8)4-9-5(3(6)7)11-10-4;/h2-3H,8H2,1H3;1H
InChIKeyCPOIRHXEQYKDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride (CAS 1423023-87-3): Structural Identity and Procurement Baseline


1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride (CAS 1423023-87-3) is a chiral heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and an ethan-1-amine side chain at the 3-position, isolated as the hydrochloride salt [1]. With a molecular formula of C₅H₈ClF₂N₃O and a molecular weight of 199.59 g/mol, this compound is supplied at a standard purity of 95% and is classified as a research chemical for further synthetic elaboration . The 1,2,4-oxadiazole regioisomer, the CHF₂ substituent, and the HCl salt form each confer distinct physicochemical properties that differentiate this building block from its 1,3,4-oxadiazole isomers, trifluoromethyl analogs, and free-base counterparts.

Why 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride Cannot Be Replaced by Generic Oxadiazole Analogs


Generic substitution among oxadiazole-based building blocks is unreliable because regioisomerism (1,2,4- vs. 1,3,4-oxadiazole), the nature of the C5-substituent (CHF₂ vs. CF₃ vs. CH₃), and salt form (HCl vs. free base) each independently control lipophilicity, hydrogen-bonding capacity, metabolic stability, and aqueous compatibility in ways that directly impact downstream synthetic utility and biological assay outcomes [1][2]. Systematic matched-pair analyses have demonstrated that 1,2,4-oxadiazoles exhibit approximately one order of magnitude higher log D than their 1,3,4-oxadiazole counterparts, and that difluoromethyl groups provide hydrogen-bond donor functionality absent in trifluoromethyl analogs—differences that cannot be compensated for by adjusting reaction stoichiometry or assay conditions [3][4]. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride vs. Closest Analogs


1,2,4-Oxadiazole Regioisomer Exhibits ~10-Fold Higher Lipophilicity (log D) Than 1,3,4-Oxadiazole Matched Pairs

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude (~10-fold) higher log D values compared to their 1,3,4-oxadiazole counterparts [1]. This lipophilicity difference is intrinsic to the regioisomeric scaffold and is independent of the specific substituents attached. For procurement decisions, selecting the 1,2,4-oxadiazole scaffold provides higher membrane permeability potential, which can be advantageous when designing compounds intended to cross lipid bilayers or when increased lipophilicity is desired for target engagement in hydrophobic binding pockets.

Lipophilicity Regioisomerism ADME Optimization

Difluoromethyl (CHF₂) Substituent Provides Hydrogen Bond Donor Capacity Absent in Trifluoromethyl (CF₃) Analogs

The difluoromethyl group (CHF₂) acts as a lipophilic hydrogen bond donor with a hydrogen-bond acidity (α) comparable to that of thiophenol, aniline, and amine groups, whereas the trifluoromethyl group (CF₃) lacks any hydrogen bond donor capacity [1]. This property enables CHF₂-substituted compounds to form directed hydrogen bonds with biological targets that are inaccessible to CF₃-substituted analogs. In the context of this building block, the 5-CHF₂ substituent on the 1,2,4-oxadiazole ring provides a dual advantage: the electron-withdrawing effect that modulates oxadiazole reactivity combined with a hydrogen-bond-donating C-H unit capable of engaging protein backbone carbonyls or structured water molecules in target binding sites.

Hydrogen Bond Donor Bioisosterism Fluorine Chemistry

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to the Free Base (CAS 1423116-86-2)

The hydrochloride salt form (CAS 1423023-87-3) of 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is reported to be soluble in water and polar organic solvents , whereas the free base (CAS 1423116-86-2, molecular formula C₅H₇F₂N₃O, MW 163.13) lacks the ionic character that drives aqueous dissolution . For 1,2,4-oxadiazole amine derivatives, conversion to the hydrochloride salt is a standard strategy to enhance solubility and facilitate handling in aqueous biological assay media . The HCl salt is supplied at 95% purity and is recommended for storage sealed in dry conditions at 2–8 °C, ensuring consistent quality upon procurement .

Aqueous Solubility Salt Selection Assay Compatibility

1,2,4-Oxadiazole Scaffold Serves as Metabolically Stable Bioisostere for Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is established as a hydrolytically stable bioisostere for ester and amide bonds, offering enhanced metabolic stability in biological systems [1]. Unlike ester functionalities that undergo rapid hydrolysis by plasma esterases (typical t₁/₂ < 1 hour for simple esters), the 1,2,4-oxadiazole ring resists enzymatic cleavage due to its aromatic character and the absence of a labile carbonyl carbon [2]. In one reported case, a 1,2,4-oxadiazole-containing ADAM (alkenyldiarylmethane) NNRTI analog demonstrated a metabolic half-life of 61 hours in rat plasma, compared to the rapid degradation observed for corresponding ester-linked analogs [3]. This property is inherent to the 1,2,4-oxadiazole scaffold itself, not shared by all heterocyclic bioisosteres.

Metabolic Stability Bioisosterism Peptidomimetic Design

Chiral Ethan-1-Amine Side Chain Enables Stereospecific Derivatization Versus Achiral Methanamine Analogs

The target compound bears a chiral ethan-1-amine moiety (1-(...oxadiazol-3-yl)ethan-1-amine) with a stereogenic center at the carbon adjacent to the oxadiazole ring, distinguishing it from achiral analogs such as [5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, which lacks the methyl substituent and thus the chiral center [1]. This stereochemical feature provides an enantiomerically resolved starting material for asymmetric synthesis, enabling the preparation of diastereomerically pure downstream products. The amine handle itself (pKa ~9–10 for the conjugate acid) is available for amide coupling, reductive amination, or sulfonamide formation, with the adjacent methyl group providing steric differentiation that can influence diastereoselectivity in subsequent transformations.

Chirality Stereospecific Synthesis Fragment Elaboration

Difluoromethyl Oxadiazole Warhead Class Demonstrates >10,000-Fold HDAC6 Isoform Selectivity Over Hydroxamate-Based Inhibitors

Although direct selectivity data for this specific building block are not published, the difluoromethyl-oxadiazole chemotype to which it belongs has been characterized as a novel zinc-binding group (ZBG) with unprecedented HDAC6 isoform selectivity. Studies on difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives report >10,000-fold selectivity for HDAC6 over all other HDAC subtypes, with single-digit nanomolar potency [1]. In side-by-side comparisons, DFMO-based inhibitors demonstrated superior selectivity relative to hydroxamate-based HDAC6 inhibitors, which typically achieve only 10- to 100-fold selectivity [2]. The selectivity advantage arises from the mechanism-based, slow-binding substrate analog behavior of the difluoromethyl-oxadiazole warhead, which undergoes enzyme-catalyzed ring opening exclusively within the HDAC6 catalytic domain [3]. While these data derive from 1,3,4-oxadiazole systems, the difluoromethyl substitution pattern and oxadiazole zinc-coordination motif are structurally conserved features relevant to the 1,2,4-oxadiazole regioisomer class.

HDAC6 Selectivity Zinc-Binding Group Epigenetic Probe Design

Optimal Application Scenarios for Procuring 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride


HDAC6-Selective Epigenetic Probe Development Leveraging the Difluoromethyl Oxadiazole Zinc-Binding Warhead

Research groups pursuing highly selective HDAC6 inhibitors should prioritize this building block for fragment-based or structure-guided design of non-hydroxamate zinc-binding groups (ZBGs). The difluoromethyl oxadiazole chemotype has demonstrated >10,000-fold HDAC6 selectivity, dramatically exceeding the 10- to 100-fold selectivity typical of hydroxamate-based inhibitors [1]. The chiral ethan-1-amine handle provides a vector for attaching cap groups that engage the HDAC6 surface recognition pocket, while the 1,2,4-oxadiazole regioisomer offers distinct hydrogen-bond acceptor/donor geometry compared to the more extensively studied 1,3,4-DFMO series, potentially yielding novel intellectual property [2].

Metabolically Stable Peptidomimetic Fragment Synthesis Requiring Ester/Amide Bioisostere Replacement

Medicinal chemists designing peptidomimetics or PROTAC linkers who require metabolic stability beyond that achievable with ester or amide linkages should select this 1,2,4-oxadiazole building block as a hydrolytically resistant bioisostere. The 1,2,4-oxadiazole scaffold has demonstrated >60-fold improvement in plasma half-life relative to ester functionalities (e.g., 61 hours vs. <1 hour in rat plasma) [1]. The hydrochloride salt form ensures immediate aqueous solubility for coupling reactions in polar solvents, while the difluoromethyl substituent provides additional metabolic resistance at the oxadiazole 5-position [2].

Stereochemistry-Activity Relationship (SAR) Exploration Using a Pre-Installed Chiral Amine Handle

For programs where stereochemistry at the amine-bearing carbon is hypothesized to influence target binding, this building block provides a chiral ethan-1-amine starting point that distinguishes it from achiral methanamine analogs [1]. The single enantiomer (racemic mixture as supplied) can be elaborated via amide coupling, reductive amination, or urea formation to generate diastereomerically diverse compound libraries. The 1,2,4-oxadiazole scaffold's higher log D (~10-fold vs. 1,3,4-isomer) may be advantageous for targets with hydrophobic binding sites [2].

Fluorine-Enabled Hydrogen Bond Donor Engineering in Fragment-Based Drug Design

Fragment-based drug discovery (FBDD) programs that require hydrogen bond donor functionality without introducing traditional hydroxyl or amine donors (which carry high desolvation penalties) should evaluate this CHF₂-substituted building block. The difluoromethyl group acts as a lipophilic hydrogen bond donor with acidity comparable to aniline or thiophenol, uniquely enabling directed H-bond interactions within hydrophobic protein environments where traditional H-bond donors would be disfavored [1]. The 95% purity specification and HCl salt form ensure reliable screening quality for biophysical fragment screens (SPR, NMR, ITC) [2].

Quote Request

Request a Quote for 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.